![molecular formula C19H20N4O3 B2713501 N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899760-43-1](/img/structure/B2713501.png)
N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Compounds like this one belong to the class of organic compounds known as triazoles, which are aromatic compounds containing a 1,2,3-triazole ring. They often have interesting biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an azide with an alkyne in a process known as a click reaction . This reaction is often catalyzed by copper(I) and results in the formation of a 1,2,3-triazole ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a carboxamide group and two phenyl rings, one of which is substituted with an ethoxy group and the other with a methoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. For instance, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxy and methoxy groups might increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Enzyme Inhibition
- Certain derivatives have been evaluated for their cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. For instance, some synthesized compounds showed significant inhibition of cancer cell proliferation (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition
- The efficacy of 1,2,4-triazole derivatives as corrosion inhibitors for mild steel in acidic media has been demonstrated, suggesting applications in materials science and engineering to protect metals from corrosion (Bentiss et al., 2009).
Synthesis Methods
- Research has also focused on developing practical synthesis methods for these compounds, which is crucial for their application in various fields. Efficient synthesis techniques can facilitate the production of these compounds for further biological evaluation or material science applications (Ikemoto et al., 2005).
Biological Activity
- Some triazole derivatives have been identified as potential inhibitors of HIV-1, showing the versatility of these compounds in antiviral research. The modification of these compounds could lead to the development of new antiviral drugs (Larsen et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-16-10-8-14(9-11-16)20-19(24)18-13(2)23(22-21-18)15-6-5-7-17(12-15)25-3/h5-12H,4H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTFXKAXDUMINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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